molecular formula C21H22O4 B5712227 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B5712227
M. Wt: 338.4 g/mol
InChI Key: CNHBTNPOICELRE-UHFFFAOYSA-N
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Description

7-[(3-Methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 3-methoxybenzyloxy group at position 7, a methyl group at position 8, and a propyl chain at position 4 of the coumarin core (2H-chromen-2-one). Coumarins are renowned for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-21-14(2)19(10-9-18(16)21)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHBTNPOICELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, a derivative of chromene, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is part of a larger class of 2H-chromenes, which are known for their diverse biological profiles and therapeutic potentials. This article explores the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Molecular Formula: C23H26O6
Molecular Weight: 398.4489 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the condensation of 8-methyl-4-propyl-2H-chromen-2-one with 3-methoxybenzyl bromide. The reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures with a base such as potassium carbonate to facilitate the formation of the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells while sparing hormone-responsive cells. This selectivity is crucial given the aggressive nature of TNBC and its resistance to conventional therapies .

Mechanism of Action:
The underlying mechanisms include:

  • Microtubule Disruption: These compounds disrupt microtubule polymerization, leading to mitotic arrest and subsequent apoptotic cell death .
  • Inhibition of Angiogenesis: They also inhibit angiogenesis, which is vital for tumor growth and metastasis .

Antimicrobial Activity

Chromene derivatives have demonstrated varying degrees of antimicrobial activity. In particular, some have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromene scaffold significantly influence biological activity. For example:

  • Substituents on the benzyl group can enhance or reduce anticancer activity.
  • Alkyl chain length in the propyl group affects solubility and bioavailability.

Table 1 summarizes key findings from SAR studies on related chromene compounds:

CompoundActivity TypeIC50 Value (µM)Mechanism
C1Anticancer1.08Microtubule disruption
C2Antimicrobial1.95Cell wall synthesis inhibition
C3Antioxidant5.00Free radical scavenging

Case Studies

Several case studies have documented the efficacy of chromene derivatives in preclinical models:

  • Study on TNBC Cells: A study tested various chromene derivatives against MDA-MB-231 cells, revealing significant inhibition of cell viability and induction of apoptosis through caspase activation .
  • Antimicrobial Testing: Another investigation assessed the antimicrobial properties against various pathogens, noting that certain derivatives exhibited potent activity comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and functional distinctions between 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one and analogous compounds from the literature.

Substituent Position and Functional Group Variations
Compound Name Core Structure Substituents Molecular Formula Key Synthetic Features Source
This compound Coumarin 7-(3-methoxybenzyloxy), 8-methyl, 4-propyl C21H22O4 Likely uses 3-methoxybenzyl chloride as a reagent Target
3-Acetyl-8-methoxy-2H-chromen-2-one Coumarin 3-acetyl, 8-methoxy C12H10O4 Piperidine-catalyzed condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate
SNC80 Benzamide 4-(α-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl) C27H35N3O3 3-Methoxybenzyl group enhances δ-opioid receptor binding
Patent compound (Example) Quinoline 3-methoxybenzyl-attached indole C27H25ClN4O3 Mitsunobu or nucleophilic coupling reactions

Key Observations :

Substituent Position :

  • The target compound’s 7-position substitution contrasts with 3-acetyl-8-methoxycoumarin (), where electron-withdrawing groups (acetyl, methoxy) at positions 3 and 8 may reduce reactivity compared to the target’s bulky 3-methoxybenzyloxy group.
  • The 3-methoxybenzyl group appears in diverse pharmacophores (e.g., SNC80, a δ-opioid agonist), suggesting its role in enhancing binding affinity or metabolic stability .

Synthetic Pathways :

  • The synthesis of 3-acetyl-8-methoxycoumarin involves piperidine-catalyzed condensation under mild conditions (0–4°C) , whereas the target compound likely requires coupling of 3-methoxybenzyl chloride (CAS 824-98-6) to a hydroxylated coumarin precursor, a reaction typical for ether formation .

Physicochemical Properties :

  • The 3-methoxybenzyloxy group in the target compound increases molecular weight (C21H22O4 vs. C12H10O4 for 3-acetyl-8-methoxycoumarin) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Industrial and Patent Relevance

Patents in highlight the 3-methoxybenzyl group’s utility in indole- and quinoline-based therapeutics, often linked to kinase inhibition or apoptosis induction . The target compound’s structural similarity to these patented molecules positions it as a candidate for anticancer or anti-inflammatory drug development.

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